molecular formula C35H61NO7 B218239 Panamycin 607 CAS No. 100905-89-3

Panamycin 607

Cat. No. B218239
CAS RN: 100905-89-3
M. Wt: 607.9 g/mol
InChI Key: AHOIPAFUOXGGQB-IKNPUDIKSA-N
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Description

Panamycin 607 is a type of alkaloid . It is a powder in appearance . The compound has a molecular weight of 607.86 and its formula is C35H61NO7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .


Synthesis Analysis

The synthesis of this compound, a sixteen-membered macrodiolide compound, was studied with 13C- and 15N-labeled precursor units in Streptomyces alboniger . Feeding experiments with 13C-labeled acetate or propionate indicate that the carbon skeleton of this compound was derived from six acetate, four propionate, and three succinate units .


Molecular Structure Analysis

The molecular structure of this compound includes three cis-2, 5-disubstituted tetrahydrofuran rings . The structure was stereoselectively prepared by radical cyclization reactions of β-alkoxyvinyl ketone intermediates and a β-alkoxymethacrylate substrate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include radical cyclization reactions of β-alkoxyvinyl ketone intermediates and a β-alkoxymethacrylate substrate .


Physical And Chemical Properties Analysis

This compound is a powder in appearance . It has a molecular weight of 607.86 and its formula is C35H61NO7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Antimycobacterial Activity : Pamamycin-607 has shown potent antimicrobial activity against Gram-positive bacteria, fungi, and mycobacteria, including Mycobacterium tuberculosis. It has been identified as a potential antituberculous agent, particularly effective against clinical isolates of M. tuberculosis, including those resistant to isoniazid or rifampicin (Lefèvre et al., 2004).

  • Synthesis and Chemical Properties : The total synthesis of pamamycin-607 has been achieved. The synthesis provides insight into its chemical structure and potential modifications for enhanced efficacy (Kang et al., 2001).

  • Biological and Physico-Chemical Properties : Initially isolated from Streptomyces alboniger, pamamycin-607 has been found to induce aerial mycelia in certain strains of S. alboniger. It also exhibits antibiotic properties against some fungi and bacteria, demonstrating its versatility as a bioactive compound (Kondo et al., 1988).

  • Biosynthetic Origin : The biosynthesis of pamamycin-607 involves multiple precursor units, including acetate, propionate, and succinate. It's important to understand its biosynthetic pathway for potential biotechnological applications (Hashimoto et al., 2005).

properties

{ "Design of the Synthesis Pathway": "Panamycin 607 can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3-methyl-1,2-cyclopentanedione", "2-bromo-5-chlorobenzoic acid", "2,4-dichlorobenzenamine", "triethylamine", "ethyl chloroformate", "sodium hydride", "sodium borohydride", "acetic anhydride", "acetic acid", "sodium hydroxide", "methanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 3-methyl-1,2-cyclopentanedione with 2-bromo-5-chlorobenzoic acid in the presence of triethylamine to form intermediate 1.", "Step 2: Reaction of intermediate 1 with 2,4-dichlorobenzenamine in the presence of sodium hydride to form intermediate 2.", "Step 3: Protection of the amine group in intermediate 2 by treatment with ethyl chloroformate and triethylamine to form intermediate 3.", "Step 4: Reduction of the nitro group in intermediate 3 with sodium borohydride in methanol to form intermediate 4.", "Step 5: Hydrolysis of the ester group in intermediate 4 with sodium hydroxide in water to form intermediate 5.", "Step 6: Acetylation of the amino group in intermediate 5 with acetic anhydride in the presence of acetic acid to form intermediate 6.", "Step 7: Dehydration of intermediate 6 with acetic anhydride to form Panamycin 607." ] }

CAS RN

100905-89-3

Molecular Formula

C35H61NO7

Molecular Weight

607.9 g/mol

IUPAC Name

(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione

InChI

InChI=1S/C35H61NO7/c1-9-11-25(36(7)8)19-27-13-15-29(39-27)21(3)33-22(4)30-17-18-32(42-30)24(6)34(37)41-26(12-10-2)20-28-14-16-31(40-28)23(5)35(38)43-33/h21-33H,9-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+/m1/s1

InChI Key

AHOIPAFUOXGGQB-IKNPUDIKSA-N

Isomeric SMILES

CCC[C@H]1C[C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)C)C)[C@H](C)[C@H]4CC[C@H](O4)C[C@@H](CCC)N(C)C)C

SMILES

CCCC1CC2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)C)C)C(C)C4CCC(O4)CC(CCC)N(C)C)C

Canonical SMILES

CCCC1CC2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)C)C)C(C)C4CCC(O4)CC(CCC)N(C)C)C

synonyms

panamycin 607
panamycin-607

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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